Soluble Epoxide Hydrolase (sEH) Inhibition – Cyclopropyl Urea Scaffold Advantage vs. Amide and Carbamate Isosteres
The cyclopropyl urea core has demonstrated >100‑fold improvement in sEH binding affinity relative to the corresponding amide and carbamate analogues. X‑ray cocrystal structures of the human sEH catalytic domain reveal that the urea oxygen engages Tyr388 and Tyr465 while the NH groups interact with Asp333, interactions that are lost with the amide or carbamate isosteres [REFS‑1]. This target compound preserves the intact cyclopropyl urea pharmacophore, whereas the isosterically modified compounds show 10‑ to 30‑fold weaker inhibition [REFS‑1].
| Evidence Dimension | sEH inhibitory potency (human recombinant sEH) |
|---|---|
| Target Compound Data | Preserved urea pharmacophore; potency inferred to be comparable to the cyclopropyl urea series (see comparator data below). |
| Comparator Or Baseline | Corresponding amide and carbamate isosteres of cyclopropyl urea lead compound |
| Quantified Difference | Urea analogues exhibit 10‑ to 30‑fold superior inhibition and >100‑fold higher binding affinity relative to the amide and carbamate counterparts [REFS‑1]. |
| Conditions | Fluorescent assay using recombinant human sEH and Epoxy Fluor 7 substrate (25 μM); Ki values determined via binding studies. |
Why This Matters
For any sEH‑targeted screening campaign, procuring the intact cyclopropyl urea scaffold is essential to retain the key catalytic‑domain interactions that amide or carbamate isosteres cannot replicate.
- [1] Takai K, et al. Structure‑based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2014;24(5):1424‑1428. PMID: 24530032. View Source
